N-(3-imidazol-1-ylpropyl)-2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanamide
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Overview
Description
N-(3-imidazol-1-ylpropyl)-2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanamide is a complex organic compound that features both imidazole and chromen structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)-2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Synthesis of the Chromen Derivative: The chromen structure is often synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)-2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The chromen moiety can be reduced to dihydro derivatives.
Substitution: The propyl linker can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Imidazole N-oxides.
Reduction: :
Properties
CAS No. |
900880-60-6 |
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Molecular Formula |
C22H27N3O4 |
Molecular Weight |
397.5g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanamide |
InChI |
InChI=1S/C22H27N3O4/c1-4-6-17-13-20(26)29-21-15(2)19(8-7-18(17)21)28-16(3)22(27)24-9-5-11-25-12-10-23-14-25/h7-8,10,12-14,16H,4-6,9,11H2,1-3H3,(H,24,27) |
InChI Key |
MJUKQENJTAVSOK-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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